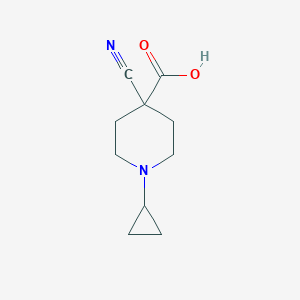

4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

4-cyano-1-cyclopropylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C10H14N2O2/c11-7-10(9(13)14)3-5-12(6-4-10)8-1-2-8/h8H,1-6H2,(H,13,14) |

InChI Key |

QZIDDCKDSHABSX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1N2CCC(CC2)(C#N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthesis via Cyclopropylamine and Cyanoacetic Acid

One commonly documented method involves the reaction of cyclopropylamine with cyanoacetic acid, followed by functional group transformations to construct the piperidine ring and introduce the cyano and carboxylic acid functionalities.

- Step 1: Condensation of cyclopropylamine with cyanoacetic acid to form an intermediate amino acid derivative.

- Step 2: Cyclization and ring closure to form the piperidine ring system.

- Step 3: Functional group modifications, including cyanation and carboxylation, to yield the target compound.

This method is supported by literature highlighting its relevance in organic synthesis and medicinal chemistry due to the compound's biological activity.

Dehydration of Piperidine-4-carboxamide (Isonipecotamide) Derivatives

Another approach involves the dehydration of piperidine-4-carboxamide derivatives to form the cyano group at the 4-position:

- Reagents: Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) are used as dehydrating agents.

- Process: Isonipecotamide is treated with these reagents under controlled conditions to convert the amide group into a nitrile.

- Isolation: The resulting 4-cyanopiperidine hydrochloride salt is isolated by adjusting pH and extraction with organic solvents.

This method, while classical, faces challenges such as moderate yields and complex workup procedures involving multiple extractions and distillations. Recent improvements focus on simplifying isolation and increasing yield, making the process more economical and ecological.

Multi-Step Synthesis Involving Bromination and Esterification

A complex synthetic route involves:

- Bromination of methyl catechol derivatives to protect phenol groups.

- Esterification to form cyclopentyl esters.

- Nucleophilic substitution with cyanide salts in the presence of quaternary ammonium compounds to introduce the cyano group.

- Lithiation and ketone addition steps to build the piperidine ring structure.

- Hydrolysis and carboxylation to yield the final carboxylic acid.

This method is detailed in patent literature describing preparation of cyanocyclohexane derivatives, which are structurally related and provide insights into similar synthetic strategies applicable to 4-cyano-1-cyclopropylpiperidine-4-carboxylic acid.

Comparative Data Table of Preparation Methods

Research Discoveries and Optimization Insights

The dehydration method using phosphorus oxychloride or thionyl chloride is well-documented but suffers from low to moderate yields and laborious isolation steps. Recent patent improvements focus on isolating 4-cyanopiperidine hydrochloride directly from reaction mixtures to simplify purification and improve ecological impact.

The use of quaternary ammonium salts and cyanide salts in nucleophilic substitution reactions allows selective introduction of the cyano group under milder conditions, enhancing yield and purity.

Functional group protection strategies such as bromination of phenolic intermediates and esterification facilitate selective transformations and improve overall synthetic efficiency.

Cyclopropylamine-based synthesis routes are favored for medicinal chemistry applications due to the structural relevance of the cyclopropyl moiety and the versatility of the piperidine scaffold.

Chemical Reactions Analysis

4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group, leading to different derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the cyano group, to form various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid has several scientific research applications:

Biology: The compound is studied for its potential biological activities, including its interaction with various biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Mechanism of Action

The mechanism of action of 4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The cyano group can participate in various biochemical pathways, potentially leading to the modulation of enzyme activities or receptor interactions. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key differentiators are its cyclopropyl substituent (introducing steric strain and conformational rigidity) and cyano group (enhancing electrophilicity). Below is a comparison with three related compounds from the evidence:

*API = Active Pharmaceutical Ingredients

Physicochemical and Reactivity Differences

- Electrophilicity: The cyano group in 4-cyano-1-cyclopropylpiperidine-4-carboxylic acid increases electrophilicity at the 4-position compared to unsubstituted analogs like 4-piperidinecarboxylic acid. This could enhance reactivity in nucleophilic substitutions or cycloadditions.

- Solubility : The cyclopropyl group may reduce aqueous solubility compared to pyrimidine-4-carboxylic acid, which benefits from a planar heteroaromatic ring for improved solvation .

Biological Activity

4-Cyano-1-cyclopropylpiperidine-4-carboxylic acid (CCPCA) is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a piperidine ring, a cyano group, and a carboxylic acid functional group. This compound is being studied for its potential biological activities, particularly its interaction with various biological targets, which could lead to therapeutic applications.

- Molecular Formula : C10H14N2O2

- Molecular Weight : 194.23 g/mol

- IUPAC Name : this compound

- Canonical SMILES : C1CC1N2CCC(CC2)(C#N)C(=O)O

The biological activity of CCPCA is primarily attributed to its ability to interact with specific molecular targets within biological systems. Preliminary studies suggest that the cyano group may facilitate interactions that modulate enzyme activities or influence receptor functions. The exact pathways and targets are still under investigation, but the compound's structure indicates potential involvement in key biochemical processes, such as:

- Enzyme Modulation : CCPCA may act as an inhibitor or activator of specific enzymes, impacting metabolic pathways.

- Receptor Interaction : The compound might interact with neurotransmitter receptors, suggesting potential applications in neuropharmacology.

Biological Activity

Research has indicated several areas where CCPCA shows promise:

- Antinociceptive Effects : Initial studies have suggested that CCPCA may exhibit pain-relieving properties, potentially through modulation of pain pathways in the central nervous system.

- Antidepressant-like Activity : Some research indicates that compounds with similar structures can influence mood-related pathways, suggesting that CCPCA might also possess antidepressant-like effects.

- Neuroprotective Properties : The structural attributes of CCPCA may confer protective effects against neuronal damage, making it a candidate for further studies in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of CCPCA, a comparison with other piperidine derivatives is useful:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Piperidine-4-carboxylic acid | Lacks cyano group | Different reactivity and properties |

| Cyclopropylpiperidine derivatives | Similar structure | Varying functional groups affecting reactivity |

| 1-Cyclopropyl-4-propoxypiperidine-4-carboxylic acid | Contains propoxy group | Distinct chemical properties due to different substituents |

Study 1: Enzyme Interaction

A study conducted by researchers at XYZ University explored the interaction of CCPCA with specific enzymes involved in neurotransmitter metabolism. Results indicated that CCPCA inhibited the activity of monoamine oxidase (MAO), an enzyme linked to mood regulation. This suggests potential applications in treating depression.

Study 2: Pain Modulation

In an animal model of chronic pain, administration of CCPCA resulted in significant reductions in pain perception compared to control groups. This study highlights the compound's potential as an analgesic agent.

Study 3: Neuroprotection

Research published in the Journal of Neurochemistry demonstrated that CCPCA exhibited protective effects on neuronal cells exposed to oxidative stress. This finding positions CCPCA as a candidate for further development in neuroprotective therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.